molecular formula C28H52S B13134179 Thiophene,2-(2-decyltetradecyl)-

Thiophene,2-(2-decyltetradecyl)-

Cat. No.: B13134179
M. Wt: 420.8 g/mol
InChI Key: QAIMLVJRBGPSMQ-UHFFFAOYSA-N
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Description

Thiophene,2-(2-decyltetradecyl)- is a thiophene derivative featuring a highly branched aliphatic side chain, specifically a 2-decyltetradecyl group at the 2-position of the thiophene ring. This compound is primarily utilized in the design of conjugated polymers for organic electronics, particularly in donor–acceptor copolymers. Its multibranched side chain (MBS) structure, such as the 4-decyl-2-(2-decyltetradecyl)hexadecyl group, plays a critical role in modulating polymer properties like solubility, crystallinity, and optoelectronic behavior . Applications span photovoltaic devices, field-effect transistors, and sensors, where its ability to reduce aggregation while maintaining thermal stability is highly valued .

Properties

Molecular Formula

C28H52S

Molecular Weight

420.8 g/mol

IUPAC Name

2-(2-decyltetradecyl)thiophene

InChI

InChI=1S/C28H52S/c1-3-5-7-9-11-13-14-16-18-20-23-27(26-28-24-21-25-29-28)22-19-17-15-12-10-8-6-4-2/h21,24-25,27H,3-20,22-23,26H2,1-2H3

InChI Key

QAIMLVJRBGPSMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene,2-(2-decyltetradecyl)- typically involves the alkylation of thiophene. One common method is the Friedel-Crafts alkylation, where thiophene reacts with a long-chain alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-100°C)

    Solvent: Non-polar solvents like dichloromethane or chloroform

    Catalyst: Aluminum chloride or other Lewis acids

Industrial Production Methods

Industrial production of Thiophene,2-(2-decyltetradecyl)- follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Thiophene,2-(2-decyltetradecyl)- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiophene ring can be reduced to form dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the thiophene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPVs) :
Thiophene derivatives are widely used in OPVs due to their excellent charge transport properties and light absorption capabilities. The long alkyl chain of thiophene, 2-(2-decyltetradecyl)- enhances its compatibility with polymer matrices, improving the efficiency of solar cells. Research indicates that this compound can significantly increase the power conversion efficiency of organic solar cells when used as a donor material in bulk heterojunctions.

Thin-Film Transistors (TFTs) :
The compound is also utilized in the fabrication of thin-film transistors, where its high mobility and stability under operational conditions are advantageous. The incorporation of thiophene, 2-(2-decyltetradecyl)- into the active layer of TFTs has been shown to improve device performance by enhancing charge carrier mobility.

Conductive Polymers :
Thiophene derivatives are integral to the development of conductive polymers. The unique electronic properties imparted by the sulfur atom and the extended π-conjugation allow for effective charge transport, making these materials suitable for applications in flexible electronics and sensors .

Pharmaceutical Applications

Thiophene compounds have been investigated for their bioactive properties, including antimicrobial and anti-inflammatory effects. In silico studies have demonstrated that thiophene derivatives can interact with various biological targets, such as enzymes involved in disease pathways. For instance, molecular docking studies have indicated potential binding interactions between thiophene derivatives and Cathepsin D, suggesting their utility as therapeutic agents .

Materials Science

Dyes and Pigments :
Thiophene-based compounds are employed in the dye industry due to their vibrant colors and stability. The ability to modify the alkyl side chains allows for tuning the solubility and absorption properties of these dyes, making them suitable for various applications in textiles and coatings .

Agrochemicals :
Research has highlighted the potential of thiophene derivatives as agrochemicals, particularly in developing new pesticides and herbicides. Their structural versatility allows for modifications that enhance biological activity against pests while minimizing environmental impact .

Comparative Analysis of Thiophene Derivatives

Compound NameStructure FeaturesUnique Aspects
Thiophene, 2-(2-decyltetradecyl)-Long alkyl chainEnhanced solubility and compatibility with polymers
3-HexylthiopheneShorter alkyl chainDifferent electronic properties due to chain length
3-OctylthiopheneModerate alkyl chainSimilar applications but less solubility
5-AlkoxythiophenesVarying alkoxy groupsDifferent solubility profiles affecting application scope

The distinct side chains of these compounds influence their solubility, electronic properties, and overall applicability across various fields.

Mechanism of Action

The mechanism of action of Thiophene,2-(2-decyltetradecyl)- depends on its application. In electronic materials, its long alkyl chain enhances solubility and processability, while the thiophene ring contributes to the electronic properties. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues in Conjugated Polymers

a. PNDI(2OD)2T vs. PNDI(MBS)2T

  • PNDI(2OD)2T : Incorporates linear 2-octyldodecyl (2OD) side chains. Exhibits strong aggregation due to planar backbone stacking, leading to redshifted absorption spectra.
  • PNDI(MBS)2T : The MBS side chain in Thiophene,2-(2-decyltetradecyl)- reduces aggregation, blueshifts absorption, and retains thermal stability (decomposition temperature >300°C). This enhances processability without sacrificing electronic performance .

b. PTzBI-DT vs. PTzBI

  • PTzBI-DT : Modification with the 2-decyltetradecyl (DT) group improves crystallinity and molecular packing orientation, achieving a power conversion efficiency (PCE) of 10.24% in organic solar cells.
  • PTzBI : Without DT, PCE drops to 9.43%. The DT side chain enhances charge transport by optimizing π-π stacking .
Property PNDI(2OD)2T PNDI(MBS)2T PTzBI-DT PTzBI
Aggregation High Low Moderate Moderate
Absorption Peak (nm) 720 (redshifted) 680 (blueshifted) 650 630
Thermal Stability >300°C >300°C >250°C >250°C
PCE (%) N/A N/A 10.24 9.43

Reactivity and Functionalization

  • Arylation Efficiency : Thiophene derivatives generally exhibit lower reactivity compared to furan analogues. For instance, arylation of 2-thiophenecarbonitrile yields 12.4%, whereas 2-furancarbonitrile achieves 24.7% under identical conditions .
  • Catalytic Hydrotreating : Thiophene derivatives follow a reactivity hierarchy in sulfur removal: thiophene > benzothiophene > dibenzothiophene. This trend is critical in fuel desulfurization but less relevant in materials science .

Comparison with Other Thiophene Derivatives

  • Thiophene,2-[2-(2,4-dinitrophenyl)ethenyl]-: Features a nitro-functionalized styryl group, resulting in distinct electronic properties (e.g., strong electron-withdrawing effects) and a molecular weight of 276.27 g/mol. Unlike Thiophene,2-(2-decyltetradecyl)-, this compound is used in optoelectronics for its nonlinear optical properties .
  • Thiophene fentanyl hydrochloride : A pharmacologically active analog with a thiophene ring substituted at the 2-position. While structurally unrelated to materials applications, it underscores the versatility of thiophene in diverse fields .

Key Research Findings

  • Side-Chain Engineering : The 2-decyltetradecyl group balances solubility and crystallinity, enabling solution-processable polymers with high charge-carrier mobility .
  • Device Performance: PTzBI-DT achieves superior PCEs compared to non-DT analogues, highlighting the importance of side-chain optimization in photovoltaics .
  • Thermal Resilience : Polymers incorporating Thiophene,2-(2-decyltetradecyl)- maintain stability under high temperatures, a critical factor for industrial applications .

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